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Compound of Interest

Compound Name: AZD3458

Cat. No.: B1460639

For researchers, scientists, and drug development professionals, this guide provides a
comprehensive comparison of two prominent phosphoinositide 3-kinase gamma (PI3Ky)
inhibitors: AZD3458 and TG100-115. This document outlines their mechanisms of action,
summarizes key experimental data, and provides detailed experimental protocols to support
further research and development.

Introduction

Phosphoinositide 3-kinases (PI3Ks) are a family of lipid kinases that play a crucial role in
various cellular processes, including cell growth, proliferation, differentiation, motility, survival,
and intracellular trafficking.[1] The class | PI3Ky isoform is predominantly expressed in
leukocytes and is a key regulator of immune cell proliferation, survival, migration, and
activation.[2][3] This has made it an attractive therapeutic target for a range of diseases,
including cancer, respiratory conditions, and inflammatory disorders.[2][4] This guide focuses
on a comparative analysis of two small molecule inhibitors targeting PI3Ky: AZD3458, a highly
selective PI3Ky inhibitor, and TG100-115, a dual PI3Ky/d inhibitor.

Mechanism of Action

AZD3458 is a potent and highly selective inhibitor of the PI3Ky catalytic subunit.[5][6] By
inhibiting PI3Ky, AZD3458 can modulate the tumor microenvironment by repolarizing
macrophages to a more immuno-stimulatory phenotype, thereby activating a T-cell mediated
anti-tumor immune response.[2][3] This mechanism of action suggests its potential as a
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monotherapy and in combination with checkpoint inhibitors to overcome immunotherapy
resistance.[2]

TG100-115 is a dual inhibitor of PI3Ky and PI3Kd.[7][8] The delta isoform of PI3K is also
primarily expressed in leukocytes and plays a critical role in B-cell signaling and function. By
targeting both isoforms, TG100-115 has demonstrated potential in treating conditions where
both myeloid and lymphoid cell activity are implicated, such as in certain inflammatory diseases
and cancers.[4] Interestingly, TG100-115 has also been identified as a potent inhibitor of
TRPM7 kinase, which may contribute to its effects on cancer cell migration and invasion.[9]

Data Presentation

The following tables summarize the quantitative data for AZD3458 and TG100-115, providing a
direct comparison of their biochemical and cellular activities.

Table 1: In Vitro Inhibitory Activity (IC50/pIC50)

Target AZD3458 TG100-115
7.9 nM (Enzyme IC50)[5],

PI3Ky 83 nM (IC50)[7][8]
pIC50: 9.1[6]
0.3 mM (Enzyme IC50)[5],

PI3KS 235 nM (IC50)[7][8]
pIC50: 6.5[6]
7.9 mM (Enzyme IC50)[5],

PI3Ka >1 pM (IC50)[8]
pIC50: 5.1[6]

<30 mM (Enzyme IC50)[5],
PI3KPB >1 puM (IC50)[8]
pIC50: <4.5[6]

Cellular pAkt Inhibition 8 nM (IC50)[5]

Human Neutrophil Activation 50 nM (IC50)[5]

Human Macrophage pAkt

o 32 nM (free IC50)[2][3]
S308/S473 Inhibition

Mouse CD11b Activation 30 nM (free 1C50)[2][3]
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Table 2: Preclinical and Clinical Overview

Feature

AZD3458

TG100-115

Compound Class

Synthetic organic,

isoindolinone chemotype[10]

Synthetic organic, 3,3'-(2,4-

diaminopteridine-6,7-

diyl)diphenol[11]
o ) Intravenous injection,
Route of Administration Oral[5] )
Aerosolized[4][7]
CNS Penetration Low[5] Not specified

Therapeutic Areas of Interest

Oncology, Respiratory,
Inflammatory, Metabolic
disorders[2]

Myocardial Infarction,
Angioedema, Asthma,
COPD[4][11]

Preclinical Models

Syngeneic mouse tumor
models (4T1, LLC, CT-26, MC-
38)[2][12]

Rodent and porcine models of
myocardial ischemia, mouse
asthma and COPD models[4]

[7]

Clinical Development Status

Preclinical[5]

Completed Phase 1/2 trial
(NCT00103350) for myocardial
infarction[7][13]

Experimental Protocols
PI3K Kinase Assay (TG100-115)

A cell-free kinase assay was utilized to determine the IC50 values of TG100-115 against PI3K

isoforms.[7]

Procedure:

Enzyme: 250-500 ng/well of the desired PI3K isoform.

Reaction Buffer: 20 mM Tris, 4 mM MgClz, 10 mM NaCl, pH 7.4.

Substrate: 50 uM D-myo-phosphatidylinositol 4,5-bisphosphate.
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o 40 pL of the reaction buffer containing the substrate and PI3K isoform were aliquoted into
96-well plates.

o 2.5 pL of TG100-115 in DMSO was added to achieve final concentrations ranging from 1
nM to 100 puM.

o Reactions were initiated by adding 10 puL of ATP to a final concentration of 3 pM.

o After 90 minutes of incubation, 50 pL of Kinase-Glo® reagent was added to quantify
residual ATP levels.

o Luminosity was measured using an Ultra 384 instrument.

o IC50 values were calculated from the experimental data using nonlinear curve fitting with
Prism Version 4.[7]

Cellular Akt Phosphorylation Assay (AZD3458)

The cellular potency of AZD3458 was determined by measuring the inhibition of Akt
phosphorylation.[5]

» Methodology: The specific cell line and detailed protocol for the cellular Akt phosphorylation
assay for AZD3458 are not detailed in the provided search results but is a standard method
for assessing PI3K pathway inhibition. Generally, this involves stimulating cells with a growth
factor to activate the PI3K pathway, treating with the inhibitor, and then measuring the levels
of phosphorylated Akt (a downstream effector of PI3K) by methods such as Western blotting
or ELISA.

In Vivo Tumor Microenvironment Remodeling Study
(AZD3458)

The effect of AZD3458 on the tumor microenvironment was assessed in an orthotopic breast
tumor model.[2][3]

e Animal Model: 4T1 orthotopic breast tumor model.

e Treatment: Oral administration of AZD3458 (20mg/Kg BID).
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e Analysis:

o

Tumor-associated macrophages were quantified by flow cytometry.

o Expression of immunosuppressive markers CD206 and PD-L1 was measured by flow
cytometry.

o Myeloid-derived suppressor cell (MDSC)/neutrophil activation was assessed.

o Cytotoxic T-cell activation was measured by GzmB and Perforin mRNA and protein
expression.[2][3]

Signaling Pathway and Experimental Workflow
Diagrams
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Caption: PI3Ky signaling pathway and points of inhibition.
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Caption: General workflow for a PI3K kinase inhibition assay.
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Conclusion

AZD3458 and TG100-115 are both potent inhibitors of PI3Ky with distinct selectivity profiles
and therapeutic applications. AZD3458's high selectivity for the gamma isoform makes it a
promising candidate for immuno-oncology applications, with preclinical data supporting its role
in remodeling the tumor microenvironment.[2][12] In contrast, TG100-115's dual inhibition of
PI13Ky and PI3Kd, along with its progression to clinical trials for cardiovascular indications,
highlights its potential in diseases with a broader inflammatory component.[7][13] The choice
between these inhibitors will ultimately depend on the specific research question and the
desired therapeutic outcome. This guide provides the necessary data and methodological
insights to aid researchers in making an informed decision for their studies.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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